molecular formula C24H18F2N2O2 B2518369 1-(3,4-difluorobenzoyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide CAS No. 1334374-14-9

1-(3,4-difluorobenzoyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide

Cat. No. B2518369
CAS RN: 1334374-14-9
M. Wt: 404.417
InChI Key: AZAFQTQLPKZSLD-UHFFFAOYSA-N
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Description

1-(3,4-difluorobenzoyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as DFB-FAZ and has been studied extensively for its mechanism of action and physiological effects.

Scientific Research Applications

Environmental Degradation and Polyfluoroalkyl Substances

Research on polyfluoroalkyl chemicals, which may share similar structural elements with the specified compound, focuses on understanding their environmental degradation. Studies suggest that microbial and abiotic degradation of polyfluoroalkyl substances can lead to the formation of perfluoroalkyl acids, which have significant environmental persistence and toxicity concerns. This research is crucial for evaluating the fate and effects of these chemicals in the environment (Liu & Avendaño, 2013).

Synthetic Chemistry and Biological Activity

The development and synthesis of guanidinobenzazoles for medicinal chemistry highlight the importance of specific functional groups and structures in creating compounds with potential therapeutic applications. This includes a variety of modifications and functionalizations to explore pharmacological activities, which may relate to the broader class of compounds including azetidine derivatives (Rosales-Hernández et al., 2022).

Antimicrobial and Antiviral Agents

Benzothiazole derivatives, which share some structural similarity with the specified compound, are explored for their antimicrobial and antiviral potentials. Such compounds have shown a range of biological activities and are considered promising candidates for developing new therapeutic agents against various pathogens and viruses (Elamin et al., 2020).

Optoelectronic Materials

Research into quinazolines and pyrimidines, which are part of the broader family of heterocyclic compounds, indicates the utility of these structures in creating novel optoelectronic materials. Such compounds have applications in electronic devices, highlighting the intersection of organic chemistry and material science (Lipunova et al., 2018).

properties

IUPAC Name

1-(3,4-difluorobenzoyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O2/c25-21-8-5-15(11-22(21)26)24(30)28-12-17(13-28)23(29)27-18-6-7-20-16(10-18)9-14-3-1-2-4-19(14)20/h1-8,10-11,17H,9,12-13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAFQTQLPKZSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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